Cas no 41833-17-4 (1-(4-hydroxybenzyl)imidazole)

1-(4-Hydroxybenzyl)imidazole is a versatile heterocyclic compound featuring both an imidazole ring and a phenolic hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its dual functional groups enable participation in diverse reactions, including alkylation, acylation, and coordination chemistry, facilitating the development of bioactive molecules and metal-chelating agents. The compound's structural motif is particularly useful in designing enzyme inhibitors, antimicrobial agents, and ligands for catalytic systems. Its stability under mild conditions and compatibility with common solvents enhance its practicality in laboratory and industrial settings. This compound is also employed in materials science for modifying polymers and surfaces due to its reactive phenolic and imidazole moieties.
1-(4-hydroxybenzyl)imidazole structure
1-(4-hydroxybenzyl)imidazole structure
Product Name:1-(4-hydroxybenzyl)imidazole
CAS No:41833-17-4
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD23103189
CID:927413
PubChem ID:193822
Update Time:2025-08-05

1-(4-hydroxybenzyl)imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-hydroxybenzyl)imidazole
    • 4-(imidazol-1-ylmethyl)phenol
    • 4-[(1-imidazolyl)methyl]phenol
    • 4-[(1H-imidazol-1-yl)methyl]phenol
    • 4-(1h-imidazol-1-ylmethyl)phenol
    • CHEMBL166845
    • PD181532
    • SCHEMBL6323414
    • AKOS016347669
    • 41833-17-4
    • 4-Imidazol-1-ylmethyl-phenol
    • BDBM50188086
    • LS-12696
    • 4-((1H-imidazol-1-yl)methyl)phenol
    • DTXSID30194643
    • Phenol, 4-(1H-imidazol-1-ylmethyl)-
    • STL433190
    • n-p-hydroxybenzylimidazole
    • 4-Hobi
    • 4-(1h-imidazolylmethyl)phenol
    • MDL: MFCD23103189
    • Inchi: 1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
    • InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CN1C=NC=C1

Computed Properties

  • Exact Mass: 174.079
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 389.6°C at 760 mmHg
  • Flash Point: 189.5°C
  • Refractive Index: 1.604

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Additional information on 1-(4-hydroxybenzyl)imidazole

Introduction to 1-(4-hydroxybenzyl)imidazole (CAS No. 41833-17-4)

1-(4-hydroxybenzyl)imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 41833-17-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a 4-hydroxybenzyl side chain introduces unique chemical properties that make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structure of 1-(4-hydroxybenzyl)imidazole consists of an imidazole core linked to a benzyl group substituted with a hydroxyl (-OH) functional group at the para position relative to the benzene ring. This arrangement imparts both hydrophilic and lipophilic characteristics, enhancing its solubility in multiple solvents and facilitating its interaction with biological targets. The hydroxyl group, in particular, serves as a key site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

In recent years, 1-(4-hydroxybenzyl)imidazole has been extensively studied for its potential applications in medicinal chemistry. Its imidazole moiety is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hydroxybenzyl group further modulates these activities by influencing metabolic pathways and binding interactions with target proteins or enzymes. Preliminary studies have demonstrated that derivatives of this compound can modulate kinase activity, making it a promising scaffold for developing novel therapeutic agents.

One of the most compelling aspects of 1-(4-hydroxybenzyl)imidazole is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel inhibitors targeting diseases such as cancer and neurodegenerative disorders. For instance, recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of optimizing the substitution patterns on both the imidazole ring and the benzyl side chain to enhance binding affinity and selectivity.

The pharmacokinetic profile of 1-(4-hydroxybenzyl)imidazole has also been a subject of interest. Its moderate solubility in water and lipids suggests potential for oral administration, while its stability under physiological conditions enhances its suitability for drug development. Additionally, computational modeling has been employed to predict how modifications to the molecule could improve its bioavailability and reduce off-target effects.

Recent publications have explored the synthetic pathways for producing 1-(4-hydroxybenzyl)imidazole efficiently and cost-effectively. One notable approach involves the condensation of 4-formylphenol with imidazole under basic conditions, followed by reduction to yield the desired product. This method offers high yields and minimal byproducts, making it suitable for industrial-scale production. Furthermore, green chemistry principles have been integrated into these processes to minimize environmental impact.

The biological activity of 1-(4-hydroxybenzyl)imidazole has been further investigated through high-throughput screening (HTS) campaigns. These studies have identified several derivatives with potent inhibitory effects on enzymes implicated in cancer progression, such as tyrosine kinases and proteases. The hydroxylbenzyl group, in particular, has been shown to enhance binding interactions by forming hydrogen bonds with key residues in target proteins.

In conclusion, 1-(4-hydroxybenzyl)imidazole (CAS No. 41833-17-4) represents a valuable compound in pharmaceutical research due to its structural versatility and biological potential. Its unique combination of functional groups allows for extensive modifications, enabling the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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